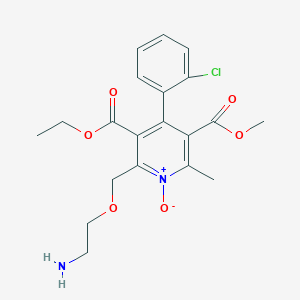
Dehydro Amlodipine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro Amlodipine N-Oxide is a chemical compound with the molecular formula C20H23ClN2O6 and a molecular weight of 422.86 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is primarily used in pharmaceutical research and development as a reference standard and impurity marker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Amlodipine N-Oxide involves the oxidation of Dehydro Amlodipine. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydro Amlodipine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Dehydro Amlodipine to this compound using oxidizing agents.
Reduction: Potential reduction back to Dehydro Amlodipine under specific conditions.
Substitution: Possible substitution reactions at the amino or ethoxy groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride; solvents like ethanol or methanol.
Substitution: Various nucleophiles; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); elevated temperatures.
Major Products
Oxidation: This compound.
Reduction: Dehydro Amlodipine.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dehydro Amlodipine N-Oxide has several scientific research applications:
Pharmaceutical Research: Used as a reference standard and impurity marker in the development and quality control of Amlodipine-based drugs.
Analytical Chemistry: Employed in method development and validation for the detection and quantification of Amlodipine impurities.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Utilized in the production of high-purity Amlodipine for pharmaceutical use.
Wirkmechanismus
The mechanism of action of Dehydro Amlodipine N-Oxide is similar to that of Amlodipine. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells . This results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure . The compound may also exhibit antioxidant properties and enhance the production of nitric oxide, contributing to its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Dehydro Amlodipine: An intermediate in the synthesis of Amlodipine and its derivatives.
Amlodipine Besylate: A salt form of Amlodipine used in pharmaceutical formulations.
Uniqueness
Dehydro Amlodipine N-Oxide is unique due to its specific oxidation state and structural modifications, which make it a valuable reference standard and impurity marker in pharmaceutical research . Its distinct chemical properties and reactivity also differentiate it from other Amlodipine derivatives .
Eigenschaften
Molekularformel |
C20H23ClN2O6 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1-oxidopyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23ClN2O6/c1-4-29-20(25)18-15(11-28-10-9-22)23(26)12(2)16(19(24)27-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 |
InChI-Schlüssel |
HMVRYAJKOKSVQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C([N+](=C1COCCN)[O-])C)C(=O)OC)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
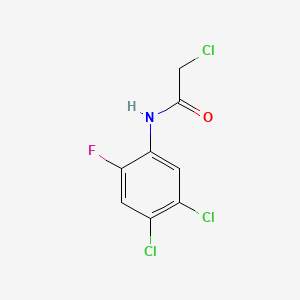
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
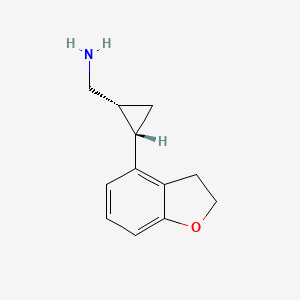
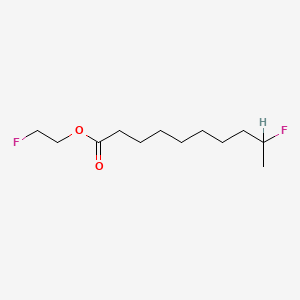
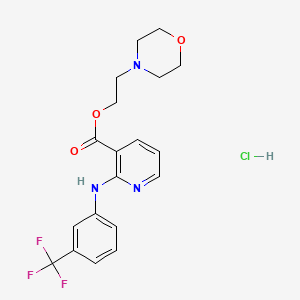
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
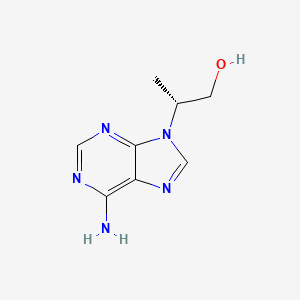
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
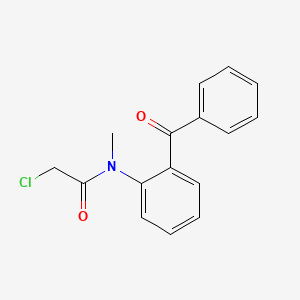
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
